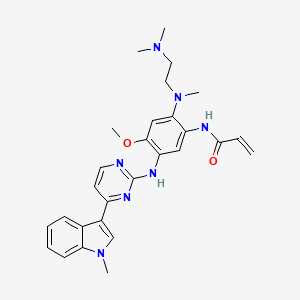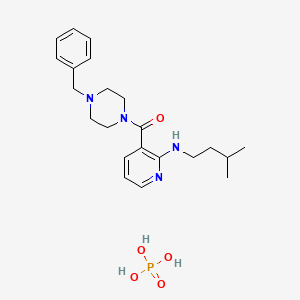
NSI-189 phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSI-189 phosphate, also known as (4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone, is a novel and promising pharmaceutical compound that has generated significant interest in the field of neurology and psychiatry . It is primarily known for its potential as a neurogenic and nootropic agent . NSI-189 is believed to work by stimulating neurogenesis, specifically in the hippocampus, a key area of the brain involved in memory and emotional regulation .
Molecular Structure Analysis
The molecular formula of NSI-189 phosphate is C22H30N4O . The molar mass is 366.509 g·mol−1 . For more detailed structural analysis, please refer to scientific resources or databases.Applications De Recherche Scientifique
Neurological Disorders and Cognitive Function
Neurogenesis and Cognitive Enhancement : NSI-189 Phosphate has shown promise in enhancing synaptic plasticity and reversing impairments in motor and cognitive functions in a mouse model of Angelman Syndrome. It stimulates neurogenesis, leading to improvements in cognitive and motor functions (Liu et al., 2019).
Major Depressive Disorder : It has been identified as beneficial for patients with major depressive disorder, particularly those with moderate depression, displaying antidepressant and procognitive effects (Johe et al., 2020).
Antidepressant and Procognitive Effects : Early studies suggest NSI-189 may alleviate depressive symptoms and enhance cognitive function in adults with Major Depressive Disorder. Its effects on cognitive-emotional processing and whether its procognitive effects are independent of its antidepressant effects are areas for future research (McIntyre et al., 2017).
Stroke and Neuroprotection
- Stroke Therapy : NSI-189 has demonstrated beneficial effects in a rat model of ischemic stroke. It promotes neurogenesis, enhancing motor and neurological functions, and stimulates remodeling of the stroke brain (Tajiri et al., 2017).
Radiation-Induced Cognitive Dysfunction
- Radiation-Induced Cognitive Dysfunction : NSI-189 has shown potential in mitigating cognitive deficits caused by cranial radiotherapy. It displayed neurocognitive benefits, coinciding with increased neurogenesis and reduced neuroinflammation in irradiated brains (Allen et al., 2018).
Diabetes-Related Neuropathy
- Peripheral and Central Neuropathy in Diabetes : NSI-189 has been effective in preventing and halting the progression of both central and peripheral neuropathy in mouse models of Type 1 and Type 2 diabetes. It enhances neurite outgrowth and mitochondrial functions, reversing cognitive dysfunction and neuropathy (Jolivalt et al., 2019).
Alzheimer's Disease
- Improvement in Alzheimer’s Disease Model : In a mouse model of Alzheimer’s Disease, NSI-189 showed significant improvement in memory retention and learning abilities. It also improved short-term memory capacity and reduced anxiety in the model (Jolivalt et al., 2018).
Mitochondrial Function
- Enhancing Mitochondrial Function : NSI-189 has been shown to elevate the expression of protein subunits of mitochondrial complexes, improving mitochondrial function in the brain cortex and sensory ganglia, thereby ameliorating memory function and neuropathy in a rat model of Type 2 diabetes (Jolivalt et al., 2022).
Mécanisme D'action
The mechanism of action of NSI-189 treatment is primarily centered on its potential to stimulate neurogenesis, particularly in the hippocampus, an area of the brain crucial for memory, learning, and emotional regulation . While the exact molecular mechanisms are still under investigation, the current understanding is based on preclinical studies and clinical trials .
Safety and Hazards
According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours of NSI-189 phosphate. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
NSI-189 phosphate has shown potential as a treatment for major depressive disorder and cognitive impairments . In addition to MDD, Neuralstem has said that it intends to pursue clinical development of NSI-189 for a variety of other neurological conditions, including traumatic brain injury, Alzheimer’s disease, post-traumatic stress disorder, stroke, and to prevent cognitive and memory decline in aging .
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMGALTTIYPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N4O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NSI-189 phosphate | |
CAS RN |
1270138-41-4 |
Source


|
| Record name | NSI-189 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSI-189 PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX0VO60T62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



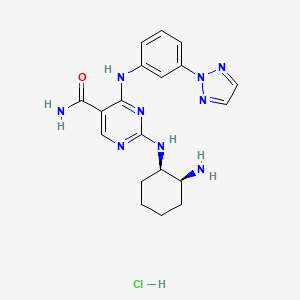
![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)
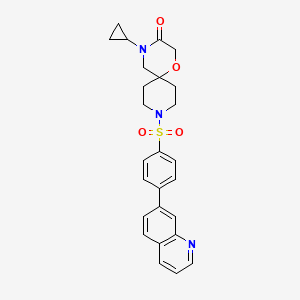

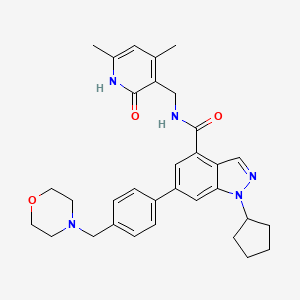

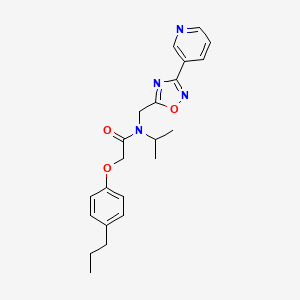
![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)
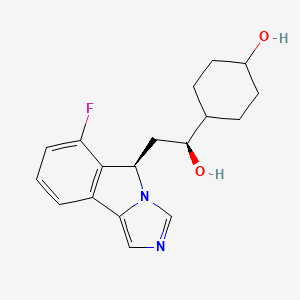

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
